molecular formula C20H16FN3O2S B3401659 2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methylphenyl)acetamide CAS No. 1040682-49-2

2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methylphenyl)acetamide

Cat. No.: B3401659
CAS No.: 1040682-49-2
M. Wt: 381.4 g/mol
InChI Key: TZNMCBGOVVFBLC-UHFFFAOYSA-N
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Description

2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methylphenyl)acetamide is an intriguing compound with a complex structure, composed of a benzothieno pyrimidine core with a fluoro and methyl substitution, and an acetamide functional group. This compound holds potential due to its unique chemical structure and functional groups, which make it a candidate for various applications in scientific research.

Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of 2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methylphenyl)acetamide typically starts with the preparation of the benzothieno pyrimidine core. This involves a sequence of reactions including cyclization, methylation, and fluorination. The acetamide group is then introduced through an amidation reaction. The process requires precise control of reaction conditions such as temperature, pressure, and the use of specific catalysts and solvents to achieve high yield and purity.

  • Industrial Production Methods: Industrial production of this compound may follow a streamlined version of the synthetic routes mentioned above, scaled up with optimization for large-scale reactors. The key aspects would include maintaining consistency in reaction conditions, ensuring efficient separation and purification steps, and minimizing waste and by-products through green chemistry practices.

Chemical Reactions Analysis

  • Types of Reactions: 2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methylphenyl)acetamide can undergo various types of chemical reactions including oxidation, reduction, and substitution.

  • Common Reagents and Conditions: Oxidation reactions may utilize reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions. Reduction reactions may employ hydrogen gas in the presence of palladium or nickel catalysts. Substitution reactions may involve nucleophiles like ammonia or amines under controlled pH and temperature.

  • Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce a carboxylic acid derivative, while reduction could yield a primary amine.

Scientific Research Applications

This compound has a variety of applications in scientific research due to its structural properties:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

  • Biology: In biological research, this compound can be used to study enzyme interactions, protein binding, and cellular responses due to its functional groups.

  • Industry: The compound can be utilized in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism by which 2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methylphenyl)acetamide exerts its effects involves its interaction with specific molecular targets:

  • Molecular Targets and Pathways: This compound may target enzymes or receptors in biological systems, altering their activity and thus affecting various biochemical pathways. The presence of a fluoro group could enhance its binding affinity or selectivity towards certain proteins, while the acetamide group may facilitate interaction with nucleophilic sites.

Comparison with Similar Compounds

Compared to other benzothieno pyrimidine derivatives, 2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methylphenyl)acetamide is unique due to its specific substitutions and functional groups, which confer distinct properties and potential applications. Similar compounds might include:

  • 2-(9-chloro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methylphenyl)acetamide

  • 2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-ethylphenyl)acetamide

These comparisons highlight the unique features and potential advantages of the compound , such as enhanced biological activity or improved stability.

That should cover the essentials! Do you need more details on any specific part?

Properties

IUPAC Name

2-(9-fluoro-2-methyl-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O2S/c1-11-6-3-4-8-14(11)23-16(25)10-24-12(2)22-18-17-13(21)7-5-9-15(17)27-19(18)20(24)26/h3-9H,10H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNMCBGOVVFBLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C(=NC3=C(C2=O)SC4=CC=CC(=C43)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methylphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methylphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methylphenyl)acetamide
Reactant of Route 5
2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methylphenyl)acetamide
Reactant of Route 6
2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methylphenyl)acetamide

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